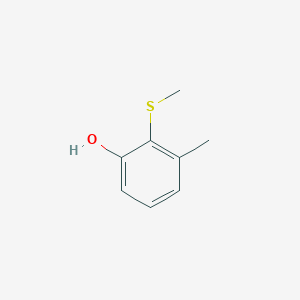

3-Methyl-2-(methylthio)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

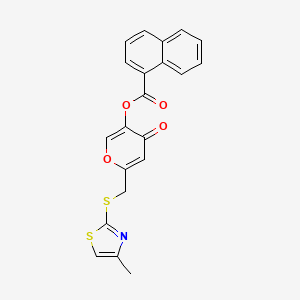

3-Methyl-2-(methylthio)phenol is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Methyl-2-(methylthio)phenol consists of a phenol group with a methyl and a methylthio substituent . The InChI code for this compound is 1S/C8H10OS/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 .Physical And Chemical Properties Analysis

3-Methyl-2-(methylthio)phenol is a solid at room temperature .Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

3-Methyl-2-(methylthio)phenol is involved in studies related to catalysis, particularly in the methylation of phenols. A study by Mathew et al. (2002) on Cu–Co Synergism in Cu1−xCoxFe2O4 Catalysis discusses the catalytic methylation of phenol with methanol, emphasizing the importance of catalyst composition and reaction temperature. This research highlights the selective production of o-cresol and 2,6-xylenol, demonstrating the sequential nature of phenol methylation and the role of surface species in catalytic performance Mathew, T., Shiju, N. R., Sreekumar, K., Rao, B., & Gopinath, C. (2002). Cu–Co Synergism in Cu1−xCoxFe2O4—Catalysis and XPS Aspects. Journal of Catalysis, 210, 405-417.

Another study by Reddy et al. (2006) on Selective ortho-methylation of phenol with methanol over copper manganese mixed oxide spinel catalysts further investigates the catalytic methylation of phenol. It explores how catalyst composition, acid-base properties, and structural stability influence the process. The study presents a detailed analysis of the conditions leading to high selectivity for o-cresol and 2,6-xylenol, providing insights into the mechanisms behind effective catalyst design Reddy, A. S., Gopinath, C., & Chilukuri, S. (2006). Selective ortho-methylation of phenol with methanol over copper manganese mixed oxide spinel catalysts. Journal of Catalysis, 243, 278-291.

Environmental Applications

The use of 3-Methyl-2-(methylthio)phenol also extends to environmental applications, particularly in the degradation of pollutants. Sheng et al. (2019) discuss the Enhanced organic pollutant photodegradation using a 3D g-C3N4/TiO2 heterojunction photocatalyst. This study showcases the photocatalyst's ability to efficiently degrade pollutants like methylene blue and phenol, attributing the enhanced activity to the 3D structure and heterojunction of g-C3N4/TiO2 Sheng, Y., Wei, Z., Miao, H., Yao, W., Li, H., & Zhu, Y. (2019). Enhanced organic pollutant photodegradation via adsorption/photocatalysis synergy using a 3D g-C3N4/TiO2 free-separation photocatalyst. Chemical Engineering Journal.

Propiedades

IUPAC Name |

3-methyl-2-methylsulfanylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKJYGSHGCSUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(methylthio)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)

![5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2667136.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2667137.png)

methanamine](/img/structure/B2667142.png)

![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)

![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)

![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2667156.png)